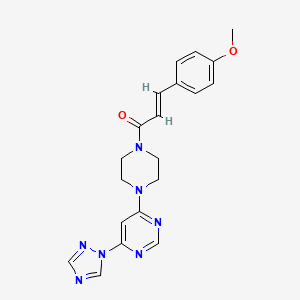

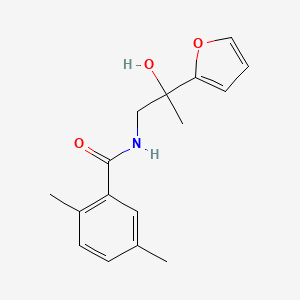

N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethylbenzamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also has a benzamide group, which consists of a benzene ring attached to an amide functional group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring and the benzene ring are both aromatic, meaning they have a cyclic, planar arrangement of atoms with a delocalized π electron system . The amide group would have a planar structure due to the resonance between the lone pair of electrons on the nitrogen atom and the carbonyl group .Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . The benzamide group in the compound could also participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and benzene rings could contribute to its aromaticity and potentially its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives have garnered attention due to their remarkable therapeutic efficacy. In the realm of medicinal chemistry, this compound has been explored for its antibacterial potential. Researchers have synthesized novel furan derivatives to combat microbial resistance, especially against gram-positive and gram-negative bacteria . Further investigations into its mechanism of action and specific targets could lead to the development of more effective and secure antimicrobial agents.

Medicinal Chemistry

The furan nucleus plays a crucial role in drug discovery. Medicinal chemists have been inspired by the therapeutic advantages of furan-containing compounds, including anti-ulcer, diuretic, muscle relaxant, anti-inflammatory, and anticancer properties . Understanding the structure-activity relationships of this compound can guide the design of innovative drugs for various diseases.

Vibrational Characterization

Experimental characterization of 2-acetyl-5-methylfuran (a derivative of furan) has been conducted using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques in different solvents . These studies provide insights into its molecular properties, electronic transitions, and vibrational behavior.

Fluorinated Derivatives

Exploring fluorinated furans and benzofurans opens up new avenues for drug design. For instance, the reaction of cesium fluoride with (benzofuran-2-yl)phenyliodonium tosylate produces 2-fluorobenzofuran . Investigating the impact of fluorination on biological activity could yield valuable information.

Wirkmechanismus

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . For instance, some furan-containing compounds have been employed as medicines in various disease areas .

Mode of Action

Furan derivatives have been known to interact with various targets in the body, leading to a range of biological effects .

Biochemical Pathways

Furan derivatives have been known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The presence of the furan ring in a compound can improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Action Environment

The stability and efficacy of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-11-6-7-12(2)13(9-11)15(18)17-10-16(3,19)14-5-4-8-20-14/h4-9,19H,10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBAOILNXDRNGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC(C)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2815890.png)

![3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B2815891.png)

![6-(2-Furanyl)-4-[4-(methanesulfonamido)phenyl]-2-oxo-1-cyclohex-3-enecarboxylic acid ethyl ester](/img/structure/B2815893.png)

![3-[4-(benzyloxy)phenyl]-3-(1H-tetrazol-1-yl)propanoic acid](/img/structure/B2815896.png)

![6-Methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2815897.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2815898.png)

![4-[1-(3-Chlorophenyl)cyclopropyl]piperidine;hydrochloride](/img/structure/B2815901.png)

![1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2815903.png)

![[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2815905.png)

![3-Methoxy-N-methyl-N-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2815907.png)